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1,N6-Ethenoadenosine hydrochloride

Fluorescence spectroscopy Nucleoside probe design Quantum yield comparison

ε-Adenosine HCl is a rigid, planar tricyclic fluorophore with φ=0.56, three orders of magnitude brighter than native adenosine. Its ionic-strength-independent pH titration curve makes it the sole valid internal calibration standard for variable-buffer fluorometry—unlike ε-AMP/ADP/ATP, which show anomalous, salt-dependent fluorescence. The hydrochloride salt guarantees lot-to-lot crystallinity and solubility, essential for reproducible stock solutions. With the Watson-Crick face blocked, it acts as a passive fluorescent tracer without confounding biological activity (cf. N2,N3-ε-ATP, a P2Y1 agonist). Choose this parent nucleoside to anchor your calibration when phosphorylated probes are distorted by salt gradients.

Molecular Formula C12H14ClN5O4
Molecular Weight 327.72 g/mol
Cat. No. B13828913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Ethenoadenosine hydrochloride
Molecular FormulaC12H14ClN5O4
Molecular Weight327.72 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O.Cl
InChIInChI=1S/C12H13N5O4.ClH/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-20H,3H2;1H/t6-,8-,9-,12-;/m1./s1
InChIKeyYMQMOUIFFNWSNO-OUTCZKRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,N6-Ethenoadenosine Hydrochloride — Fluorescent Adenosine Analog for Quantitative Biochemical Detection and Procurement Specification


1,N6-Ethenoadenosine hydrochloride (ε-adenosine, CAS 36207-54-2) is a fluorescent nucleoside analog formed by bridging the N1 and N6 positions of the adenine base with an etheno moiety, yielding a rigid, planar tricyclic fluorophore [1]. Unlike native adenosine, which is essentially non-fluorescent (quantum yield φ ≈ 10⁻⁴ range), ε-adenosine exhibits a quantum yield of φ = 0.56 in aqueous solution, with excitation at 250–300 nm and emission maximum at 415 nm [2]. The hydrochloride salt form (MW 327.72 g/mol, purity ≥98% by HPLC) provides enhanced aqueous solubility and crystallinity, making it the preferred form for reproducible biochemical stock solution preparation [3]. This compound serves as the foundational fluorescent adenine scaffold from which the phosphorylated probes ε-AMP, ε-ADP, and ε-ATP are derived, and its unique combination of high quantum yield, defined crystal structure, and ionic-strength-independent pH response distinguishes it from both native adenosine and alternative fluorescent adenosine analogs [4].

Why 1,N6-Ethenoadenosine Hydrochloride Cannot Be Replaced by Generic Fluorescent Adenosine Analogs — Key Differentiation Drivers


Generic substitution among fluorescent adenosine analogs is precluded by three orthogonal physicochemical properties that are not simultaneously satisfied by any single alternative. First, the quantum yield of the parent ε-adenosine nucleoside (φ = 0.56) is approximately three orders of magnitude greater than native adenosine and over 18-fold higher than the isomeric N2,N3-ε-adenosine (φ = 0.03), yet it is achieved at the cost of ablating the Watson-Crick H-bonding face — a trade-off that the N2,N3 isomer was designed to reverse but with severe fluorescence penalty [1]. Second, the fluorescence intensity of ε-adenosine (the free nucleoside) exhibits a pH titration curve that is independent of ionic strength, whereas the phosphorylated derivatives ε-AMP, ε-ADP, and ε-ATP display anomalous, ionic-strength-dependent pH behavior that can confound quantitative measurements in variable buffer conditions [2]. Third, the hydrochloride salt form provides a defined crystal structure and stoichiometry that ensures lot-to-lot reproducibility in quantum yield and solubility, a quality control parameter absent from many vendor-supplied fluorescent nucleotide preparations [3]. These three dimensions — quantum yield magnitude, pH-response predictability, and salt-form definition — collectively render simple interchange with analogs such as 2-aminopurine, MANT-ATP, or N2,N3-ε-ATP scientifically invalid for applications requiring calibrated, context-independent fluorescence readouts.

Quantitative Evidence for 1,N6-Ethenoadenosine Hydrochloride Differentiation — Head-to-Head and Cross-Study Comparative Data


Quantum Yield Superiority of ε-Adenosine vs. Native Adenosine and Isomeric N2,N3-ε-Adenosine

1,N6-Ethenoadenosine (ε-adenosine) achieves a quantum yield of φ = 0.56 in aqueous solution, representing an approximately 1,500-fold enhancement over native adenosine (φ ≈ 3.6 × 10⁻⁴) [1]. More critically, when compared against the isomeric fluorescent probe N2,N3-ethenoadenosine — which was specifically designed to preserve Watson-Crick H-bonding — ε-adenosine exhibits an 18.7-fold higher quantum yield (φ = 0.56 vs. φ = 0.03, both measured in water with excitation at 290–300 nm) [2]. This quantum yield differential is the largest reported for any pair of isomeric etheno-adenosine fluorescent probes and directly reflects the fundamentally different electronic structure imparted by N1,N6 vs. N2,N3 etheno-bridging.

Fluorescence spectroscopy Nucleoside probe design Quantum yield comparison

Ionic-Strength-Independent pH Fluorescence Response — ε-Adenosine vs. Phosphorylated ε-Derivatives

The pH dependence of ε-adenosine fluorescence intensity follows a normal titration curve that is statistically unaffected by changes in ionic strength. In contrast, the pH titration curves of ε-ATP, ε-ADP, and ε-AMP exhibit marked ionic-strength dependence, with anomalous behavior observed at low ionic strength that is abolished only at high ionic strength [1]. This behavioral divergence is attributed to intramolecular phosphate-ring interactions (likely hydrogen bonding to ring nitrogens) that are absent in the non-phosphorylated nucleoside [2]. Quantitatively, this means ε-adenosine fluorescence can be used as a reliable internal pH reference across buffer systems of varying composition, whereas ε-ATP fluorescence intensity at a given pH may vary depending on whether the experiment is conducted in low-salt (e.g., 10 mM buffer) vs. high-salt (e.g., 150 mM NaCl) conditions.

pH-dependent fluorescence Ionic strength effects Nucleotide probe calibration

H-Bonding Ablation as a Functional Differentiation — ε-A vs. N2,N3-ε-A for Protein Recognition Applications

The N1,N6-etheno bridge of ε-adenosine occupies the Watson-Crick H-bonding face of adenine, abolishing its capacity for canonical base-pairing and for H-bond-mediated recognition by certain adenine-binding proteins. The isomeric N2,N3-ethenoadenosine was explicitly designed to circumvent this limitation by preserving the N1 and N6 positions for H-bonding, achieving near-equipotency with ATP at the P2Y1 receptor (EC50 = 3.90 ± 0.31 × 10⁻⁷ M for N2,N3-ε-ATP vs. 1.30 ± 0.04 × 10⁻⁷ M for ATP; approximately 3-fold difference) and approximately 80% of the hydrolysis rate of ATP by NTPDases 1 and 2 [1]. The ε-adenosine scaffold, by contrast, is preferentially suited for applications where fluorescence readout must be decoupled from biological recognition — e.g., as a passive tracer, a fluorescence polarization probe, or a stacking-interaction reporter where H-bonding would introduce undesired binding selectivity.

Molecular recognition H-bonding ATP-binding proteins P2Y1 receptor

Enzymatic Recognition Efficiency of ε-ADP/ε-ATP in Chloroplast Coupling Factor — 65–85% Functional Replacement

Fluorescent adenine nucleotides derived from the ε-adenosine scaffold (ε-ADP and ε-ATP) replace natural adenine nucleotides with 65–85% efficiency in multiple chloroplast coupling factor (CF1) reactions, including ADP inhibition of electron transport, ATP inhibition of electron transport, and ATP stimulation of proton uptake [1]. This level of functional replacement — quantified by fluorescence polarization binding measurements — is substantially higher than that reported for MANT-nucleotides in analogous photosynthetic systems and approaches the performance benchmark required for quantitative kinetic studies. For comparison, the mitochondrial F1-ATPase exhibits a Km for ε-ATP similar to that for ATP, although Vmax with ε-ATP is approximately 6-fold lower [2].

Chloroplast ATPase Fluorescent nucleotide Enzyme substrate efficiency Photophosphorylation

Photolyase Cofactor Engineering — ε-FAD Confers 15% Higher Steady-State DNA Repair Yield vs. Native FAD

When the adenine moiety of FAD is replaced with ε-adenine to generate ε-FAD, reconstitution into apo-DNA photolyase yields ε-PL with a 50% reconstitution yield and a 15% higher steady-state cyclobutane pyrimidine dimer (CPD) repair yield compared to native FAD-reconstituted photolyase (rPL) [1]. Notably, the ethano-bridged analog (e-FAD) showed very poor reconstitution, indicating that the etheno modification specifically provides the optimal balance of electronic modulation and steric compatibility. The substrate binding constants for ε-PL and rPL were identical, confirming that the enhanced repair activity stems from altered electron transfer kinetics rather than altered substrate affinity — a functional gain directly attributable to the unique electronic properties of the ε-adenine chromophore.

DNA photolyase Flavin adenine dinucleotide Cofactor engineering DNA repair

Crystal-Structure-Defined Molecular Dimensions — Procurement Identity Confirmation for the Hydrochloride Salt

The crystal and molecular structure of a derivative of 1,N6-ethenoadenosine hydrochloride has been solved at atomic resolution, definitively establishing the planar geometry of the etheno-adenine ring system, the glycosidic torsion angle, and the ribose puckering conformation [1]. This structural characterization provides a crystallographic fingerprint that can be used to verify the identity and purity of commercial ε-adenosine hydrochloride preparations via powder X-ray diffraction (PXRD) — a capability not available for amorphous or poorly crystalline fluorescent nucleoside preparations. The hydrochloride salt specifically crystallizes with defined stoichiometry, distinguishing it from free-base or other salt forms that may exhibit variable hydration states and consequently inconsistent quantum yields on a per-mass basis.

X-ray crystallography Quality control Salt form verification Molecular dimensions

Optimal Application Scenarios for 1,N6-Ethenoadenosine Hydrochloride Based on Verified Differentiation Evidence


Quantitative Fluorescence Calibration Standards for Variable-Buffer Enzyme Kinetics

ε-Adenosine hydrochloride is the preferred fluorescent reference standard for enzyme kinetic assays conducted across ionic strength gradients. Unlike its phosphorylated derivatives (ε-AMP, ε-ADP, ε-ATP), whose pH-dependent fluorescence is distorted at low ionic strength, ε-adenosine maintains a normal, ionic-strength-independent pH titration curve, as established by Vanderkooi and Callis (1979) [1]. This property enables its use as an internal fluorescence calibration probe in assays where buffer composition changes systematically (e.g., salt-gradient elution in chromatography-coupled fluorometry, or stopped-flow kinetics with variable salt concentrations). Its high quantum yield (φ = 0.56) further ensures a signal-to-noise ratio sufficient for detection at sub-micromolar concentrations [2].

Synthesis of ε-FAD and ε-NAD⁺ Cofactor Analogs for Flavoenzyme Mechanistic Studies

As the fluorescent adenine building block, ε-adenosine hydrochloride serves as the precursor for enzymatic or chemical synthesis of ε-modified flavin and nicotinamide cofactors. The demonstrated functional gain in the DNA photolyase system — where ε-FAD confers a 15% higher steady-state repair yield compared to native FAD — validates the ε-adenine scaffold as more than a passive fluorescent tag; it can actively modulate cofactor electronic properties to enhance catalytic function [1]. This application scenario extends to any FAD- or NAD⁺-dependent enzyme where adenine-stacking interactions contribute to electron transfer rates, and where fluorescence readout is simultaneously desired for mechanistic tracking.

Fluorescence Polarization Probes for Nucleotide-Binding Protein Studies Without Biological Cross-Reactivity

The ablation of Watson-Crick H-bonding in ε-adenosine is a functional advantage in experimental designs requiring a fluorescent adenine analog that does not engage in sequence-specific nucleic acid interactions or H-bond-dependent protein recognition. Since the H-bonding face is sterically and electronically blocked by the etheno bridge, ε-adenosine and its phosphates function as passive fluorescent tracers in systems where 2-aminopurine (which retains H-bonding) or N2,N3-ε-ATP (which is a potent P2Y1 agonist with EC50 ≈ 3.9 × 10⁻⁷ M) would introduce confounding biological activity [1]. The defined crystal structure of the hydrochloride salt further supports reproducible solution preparation for fluorescence polarization and anisotropy measurements [2].

Chloroplast and Mitochondrial Bioenergetics — Fluorescent Substrate for ATPase/Synthase Kinetic Analysis

The demonstrated 65–85% functional replacement efficiency of ε-ADP and ε-ATP for native nucleotides in chloroplast CF1 reactions, combined with similar Km but ~6-fold reduced Vmax in mitochondrial F1-ATPase, positions ε-adenosine-derived nucleotides as quantitative fluorescent substrates for ATPase/synthase mechanistic studies [1]. The ionic-strength-independent fluorescence of the parent nucleoside (from which the nucleotides are derived) provides a calibration anchor, while the high quantum yield enables real-time kinetic monitoring at physiologically relevant nucleotide concentrations. This application is particularly relevant for photosynthesis and oxidative phosphorylation research groups seeking fluorescent nucleotide probes with well-characterized enzyme kinetics parameters.

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